molecular formula C5H10ClNO3 B6263656 rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis CAS No. 2227788-87-4

rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis

Cat. No.: B6263656
CAS No.: 2227788-87-4
M. Wt: 167.6
InChI Key:
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Description

rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of oxirane derivatives and amino acid precursors, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis
  • rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis
  • rac-(3R,4S)-4-(吡啶-4-基)吡咯烷-3-羧酸二盐酸盐,反式

Uniqueness

rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis stands out due to its specific stereochemistry, which imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

2227788-87-4

Molecular Formula

C5H10ClNO3

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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